
Dibutylated Hydroxyanisole-d20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylated Hydroxyanisole-d20, also known by its CAS Number 1219799-34-4, is a neat product with a molecular formula of C15 2H20 H4 O2 and a molecular weight of 256.47 . It is a stable isotope labelled product that is extensively used as an antioxidant in food and beverages .
Molecular Structure Analysis
The molecular formula of Dibutylated Hydroxyanisole-d20 is C15 2H20 H4 O2 . This indicates that it contains 15 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms. The exact structure would need to be determined through further analysis.科学的研究の応用
Antioxidant Mechanisms and Applications
BHA is a synthetic antioxidant employed in the food industry to enhance the shelf life of various products by preventing oxidative damage. The compound's physical and chemical characteristics enable it to function effectively as a food preservative, highlighting its primary application in scientific research. Research delves into the toxicological profile of BHA, investigating its metabolism in humans and animals, with a special emphasis on its carcinogenicity potential in rodent models. Despite evidence of carcinogenicity, there's no substantial indication of genotoxic effects, positioning BHA as an epigenetic carcinogen with risk assessments based on non-stochastic principles. This review proposes hypotheses on the mechanisms underlying BHA's carcinogenicity, suggesting a pivotal role for reactive oxygen species, particularly hydroxyl radicals, in tumor formation within the rodent forestomach (Verhagen, Schilderman, & Kleinjans, 1991).
Toxicological Assessment and Safety
Further investigations into BHA, alongside Butylated Hydroxytoluene (BHT), another antioxidant food additive, have been conducted to assess their safety. Extensive studies focusing on their potential toxicities conclude that both BHA and BHT pose no significant cancer hazard to humans. In contrast, they may have anticarcinogenic properties at current levels of use in food additives, offering a perspective on the broader implications of these compounds in dietary contexts (Williams, Iatropoulos, & Whysner, 1999).
Comparative Analysis and Health Perspectives
特性
IUPAC Name |
3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQUGVTITNSY-GPSKCXNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

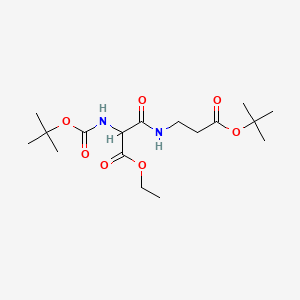
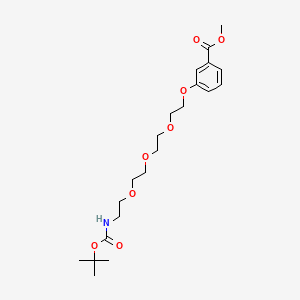
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
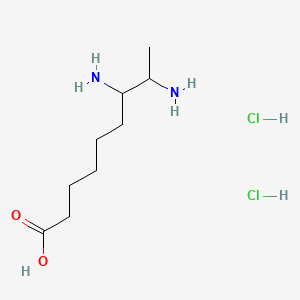
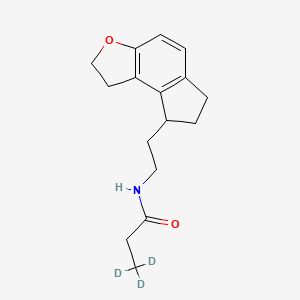


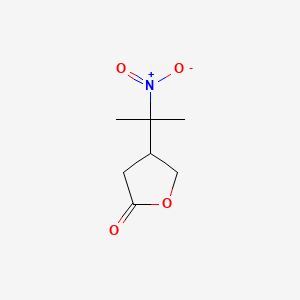
![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
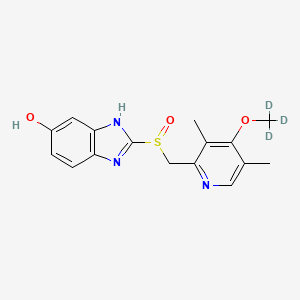
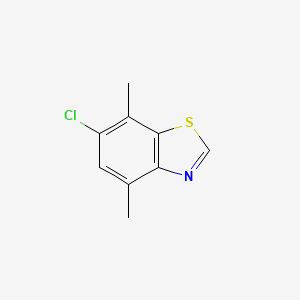
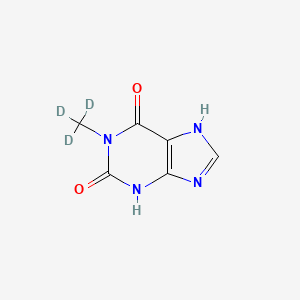

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)